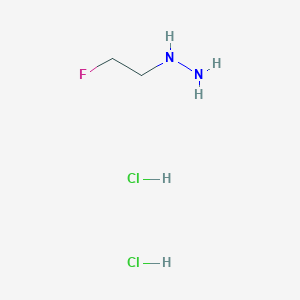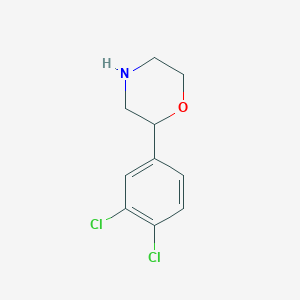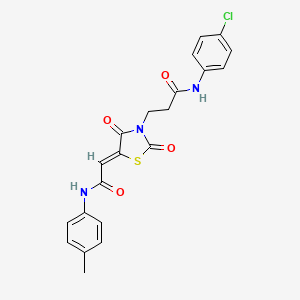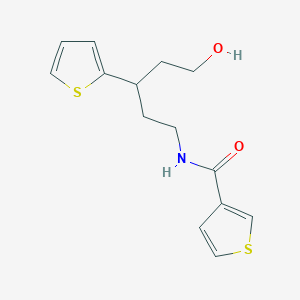![molecular formula C26H22ClN3O4S B2375017 2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 370843-09-7](/img/structure/B2375017.png)
2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study conducted by Selvam Chitra et al. (2011) explored the synthesis of 3-heteroarylthioquinoline derivatives, similar in structure to the queried compound, revealing significant in vitro activity against Mycobacterium tuberculosis. Notably, this research found two derivatives particularly active against tuberculosis with minimal cytotoxic effects against mouse fibroblasts, demonstrating potential therapeutic applications in tuberculosis treatment (Selvam Chitra et al., 2011).
Antimalarial Activity
Research by L. M. Werbel et al. (1986) investigated the synthesis of quinoline derivatives, including a structure related to the queried compound. This study identified a correlation between the molecular properties of these derivatives and increased antimalarial potency against Plasmodium berghei in mice. The findings suggest a potential role for these compounds in treating malaria (L. M. Werbel et al., 1986).
Anticancer and Antioxidant Properties
A study by E. M. Sayed et al. (2021) explored the synthesis of tetrahydroisoquinoline derivatives, closely related to the compound . These compounds displayed significant anticancer and antioxidant activities, highlighting their potential as therapeutic agents in cancer treatment (E. M. Sayed et al., 2021).
Antimicrobial Activity
N. Desai et al. (2007) synthesized quinazoline derivatives similar to the queried compound and found them effective against various bacterial and fungal strains. These findings indicate the potential of such compounds in the development of new antimicrobial agents (N. Desai et al., 2007).
Anti-Inflammatory Activity
Research by K. Sunder and Jayapal Maleraju (2013) on derivatives of a similar structure to the queried compound demonstrated significant anti-inflammatory activity. This suggests a possible application in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4S/c1-14-17(27)4-2-5-18(14)29-23(32)12-35-26-16(11-28)24(25-19(30-26)6-3-7-20(25)31)15-8-9-21-22(10-15)34-13-33-21/h2,4-5,8-10,24,30H,3,6-7,12-13H2,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXFUKGEEVNAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)

![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)
![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide](/img/structure/B2374947.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2374954.png)

